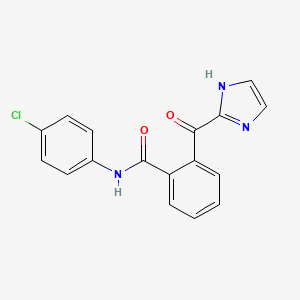
2-chloro-N-isopropyl-5-nitrobenzamide
Vue d'ensemble
Description
2-chloro-N-isopropyl-5-nitrobenzamide, also known as CINB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CINB is a yellow crystalline solid that is soluble in organic solvents but insoluble in water. In
Applications De Recherche Scientifique
Synthesis and Antidiabetic Properties
- A study by Thakral et al. (2020) explored derivatives of 2-chloro-N-isopropyl-5-nitrobenzamide, revealing their antidiabetic potential. These compounds showed significant in vitro inhibitory activity against α-glucosidase, with molecular docking and dynamic simulation studies supporting their potential as antidiabetic agents (Thakral, Narang, Kumar, & Singh, 2020).
Structural and Reactivity Studies
- Research by Shtamburg et al. (2012) examined the structure of N-chloro-N-methoxy-4-nitrobenzamide, revealing insights into its molecular interactions and reactivity. The study highlighted the amide nitrogen's pyramidality and its selective formation of N-acetoxy-N-methoxy-4-nitrobenzamide under specific conditions (Shtamburg et al., 2012).
Hydrogen Bonding Studies
- Brela et al. (2012) investigated medium strong hydrogen bonding in 2-hydroxy-5-nitrobenzamide, using infrared spectroscopy and Car-Parrinello molecular dynamics simulation. This research contributed to understanding the hydrogen bonding nature in such compounds and their spectroscopic properties (Brela et al., 2012).
Photoreactivity Studies
- Gunn and Stevens (1973) studied the photoreactivity of N-aryl-2-nitrobenzamides, including compounds similar to this compound. Their work provided insights into the photochemical behavior of these compounds and their potential applications in medicinal chemistry (Gunn & Stevens, 1973).
Potential Application Against Human African Trypanosomiasis
- A study by Hwang et al. (2010) synthesized and evaluated a series of halo-nitrobenzamide compounds for their efficacy against Trypanosoma brucei brucei. This research suggested the potential use of these compounds, including this compound, in treating human African trypanosomiasis (Hwang, Smithson, Connelly, Maier, Zhu, & Guy, 2010).
Hypoxia-Selective Antitumor Agents
- Palmer et al. (1996) synthesized and tested various derivatives of this compound as hypoxia-selective cytotoxins. Their findings provide valuable insights into the development of targeted cancer therapies (Palmer, Wilson, Anderson, Boyd, & Denny, 1996).
Propriétés
IUPAC Name |
2-chloro-5-nitro-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-6(2)12-10(14)8-5-7(13(15)16)3-4-9(8)11/h3-6H,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPMJGHIACIVOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5761287.png)
![3-{[(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5761295.png)


![1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761339.png)
![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5761342.png)
![1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5761348.png)


![5-methyl-3-(2-methylbenzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5761371.png)



![5-nitro-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5761393.png)